Fmoc-delta-azido-Nva-OH
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Overview
Description
Fmoc-delta-azido-Nva-OH: is a compound used in peptide synthesis. It is a derivative of norvaline, an amino acid, and contains an azido group, which is useful for bioorthogonal chemistry. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of Fmoc-delta-azido-Nva-OH typically begins with Fmoc-protected norvaline.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired purity.
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The azido group can undergo substitution reactions, particularly in the presence of nucleophiles.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as phosphines or thiols.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are commonly used in cycloaddition reactions involving the azido group.
Reduction: Reducing agents like triphenylphosphine or dithiothreitol are used for the reduction of the azido group.
Major Products
Scientific Research Applications
Chemistry
Peptide Synthesis:
Biology
Protein Engineering: The azido group allows for site-specific modifications of proteins, enabling the study of protein functions and interactions.
Medicine
Drug Development: The compound is used in the development of peptide-based drugs, where the azido group can be used for conjugation with other molecules.
Industry
Mechanism of Action
Mechanism
Azido Group Reactivity: The azido group is highly reactive and can participate in various chemical reactions, such as cycloaddition and reduction.
Bioorthogonal Chemistry: The azido group can react with specific functional groups in a bioorthogonal manner, meaning it does not interfere with natural biological processes.
Molecular Targets and Pathways
Comparison with Similar Compounds
Similar Compounds
Fmoc-azidoalanine: Similar in structure but derived from alanine instead of norvaline.
Fmoc-azidohomoalanine: Derived from homoalanine and used in similar applications.
Fmoc-azidolysine: Contains an azido group on the lysine side chain.
Uniqueness
Properties
IUPAC Name |
5-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c21-24-22-11-5-10-18(19(25)26)23-20(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,23,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPIDQLSARDIPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=[N+]=[N-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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